molecular formula C14H8Cl2N4O2 B2913132 3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887868-54-4

3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2913132
CAS No.: 887868-54-4
M. Wt: 335.14
InChI Key: ULLOETORUVWYPQ-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in early-stage antibacterial research. Compounds based on the N-(1,3,4-oxadiazol-2-yl)benzamide structure have demonstrated potent activity against a range of clinically challenging Gram-positive and Gram-negative pathogens . Research into similar 1,3,4-oxadiazole derivatives has shown that these molecules can function as multitargeting antibacterial agents. Potential mechanisms of action may include the disruption of menaquinone biosynthesis, interference with essential bacterial proteins such as DnaX and Pol IIIC, and depolarization of bacterial membranes . This multi-faceted mechanism is particularly valuable for investigating new strategies to overcome antibiotic resistance. The structural motif of this compound, which combines a benzamide core with a 1,3,4-oxadiazole ring and a pyridine group, is designed to optimize physicochemical properties and enhance interaction with biological targets. The 1,3,4-oxadiazole ring often serves as a bioisostere for ester or amide functionalities, influencing the molecule's metabolic stability and binding affinity . This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should adhere to appropriate safety protocols and conduct all necessary risk assessments prior to use.

Properties

IUPAC Name

3,5-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O2/c15-10-5-9(6-11(16)7-10)12(21)18-14-20-19-13(22-14)8-1-3-17-4-2-8/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLOETORUVWYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C12H8Cl2N4O. The structure includes a benzamide core substituted with dichlorine and a pyridinyl oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Several studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, related oxadiazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . The incorporation of the pyridine ring in this compound may enhance its interaction with microbial targets.

Anticancer Properties

Research has suggested that oxadiazole derivatives can exhibit anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The specific mechanism of action for this compound remains to be fully elucidated but may involve inhibition of tumor growth through interference with DNA synthesis or repair mechanisms.

The proposed mechanism by which this compound exerts its biological effects likely involves the following pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Oxidative Stress : The presence of electron-withdrawing groups such as chlorine may enhance the compound's ability to generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
  • Interaction with DNA : There is evidence suggesting that oxadiazole derivatives can intercalate into DNA or bind to DNA repair proteins, disrupting normal cellular functions.

Study on Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria. The study utilized a series of in vitro assays to determine the MIC values and assessed the compounds' cytotoxicity against human cell lines .

Study on Anticancer Activity

In another investigation focusing on the anticancer potential of oxadiazole derivatives, researchers found that specific modifications in the oxadiazole structure led to enhanced apoptosis in breast cancer cells. The study highlighted the importance of substituents like pyridine in improving bioactivity and selectivity towards cancer cells .

Data Summary

Activity Type Compound MIC (μg/mL) Notes
AntibacterialSimilar Oxadiazole Derivatives3.12 - 12.5Effective against Staphylococcus aureus
AnticancerRelated Oxadiazole CompoundsVaries by studyInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities of 1,3,4-Oxadiazole Derivatives

Compound Name Benzamide Substituents Oxadiazole Substituents Molecular Weight Reported Activity
Target Compound 3,5-Dichlorophenyl Pyridin-4-yl Not Provided Hypothesized antimicrobial
LMM5 4-[Benzyl(methyl)sulfamoyl] 5-[(4-Methoxyphenyl)methyl] Not Provided Antifungal (C. albicans)
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl] 5-(Furan-2-yl) Not Provided Antifungal (C. albicans)
OZE-I Cyclopropanecarboxamide 5-(5,6,7,8-Tetrahydro-2-naphthalenyl) 283.32 Antibacterial (S. aureus)
OZE-III Pentanamide 5-(4-Chlorophenyl) 279.72 Antibacterial (S. aureus)
Patent Compound () 4-((3,5-Dimethylisoxazol-4-yl)methoxy) 6-Methylpyridin-2-yl Not Provided Not Reported

Key Observations:

Heterocyclic Moieties: The pyridin-4-yl group in the target compound differs from LMM11’s furan-2-yl or OZE-I’s tetrahydro-naphthalenyl, which may alter target specificity. Pyridine’s nitrogen could enable stronger polar interactions than furan’s oxygen or naphthalene’s hydrophobic surface .

Antifungal vs. Antibacterial Activity :

  • LMM5 and LMM11 (sulfamoyl-containing analogs) inhibit C. albicans via thioredoxin reductase (Trr1) inhibition, while OZE derivatives target S. aureus biofilms. The target compound’s dichloro-pyridine system may align more with antibacterial activity, though this requires experimental validation .

Synthetic Accessibility :

  • The patent compound () shares a benzamide-oxadiazole scaffold but uses an isoxazolylmethoxy group, synthesized via acyl chloride coupling. This highlights the versatility of oxadiazole-based synthesis, though yields (e.g., 18% in the patent example) remain a challenge .

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